molecular formula C13H16N4O3 B2737251 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034459-81-7

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No. B2737251
CAS RN: 2034459-81-7
M. Wt: 276.296
InChI Key: HTRYJKWCWORWLW-UHFFFAOYSA-N
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Description

“N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .


Synthesis Analysis

The synthesis of similar compounds, such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, has been reported . This process highlights the compound’s versatility in generating derivatives with varying biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in depth. For instance, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products.

Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including compounds like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide, are significant in medicinal chemistry. These five-membered heteroaromatic rings are often used as bioisosteric replacements for ester and amide functionalities. They are known for their lower lipophilicity and differences in metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric partners. This makes them valuable in the design of drug-like molecules (Boström et al., 2012).

Antibacterial Activities

1,3,4-oxadiazole thioether derivatives, which share a structural similarity to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide, have shown promising antibacterial activities. These compounds have been evaluated against various strains and found effective, suggesting a potential role for similar compounds in addressing bacterial infections (Song et al., 2017).

Anticancer Evaluation

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity. These compounds, related structurally to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide, have shown moderate to excellent activity against various cancer cell lines, indicating their potential in cancer therapy (Ravinaik et al., 2021).

Anticonvulsant Activity

Compounds with 1,3,4-oxadiazole structures, similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide, have been investigated for anticonvulsant activities. These studies have helped understand the structural requirements for anticonvulsant efficacy and have contributed to the development of potential antiepileptic drugs (Rajak et al., 2013).

Role in Drug Discovery

In drug discovery programs, compounds like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide play a crucial role. Their unique chemical structures make them suitable for exploring various pharmacological activities and contribute to the identification of new therapeutic agents (Monteagudo et al., 2007).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-6-10(16-19-8)12-15-11(20-17-12)7-14-13(18)9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRYJKWCWORWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

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